COX-1 vs COX-2 Selectivity: 1-Phenylpyrazolidine-3,5-dione Demonstrates >23-Fold COX-2 Selectivity in Human Cellular Assays
1-Phenylpyrazolidine-3,5-dione exhibits markedly different COX-1 versus COX-2 inhibitory potency. In human whole blood assays measuring COX-1-mediated TXB2 production, the compound showed an IC50 of 3,050 nM. In contrast, against COX-2 in IL-1β-induced HUVEC cells measuring 6-keto-PGF1α production, the IC50 was 128 nM [1]. This represents a 23.8-fold selectivity for COX-2 over COX-1 in human cellular systems. Notably, in a separate purified enzyme assay, the compound showed negligible COX-1 inhibition with IC50 >100,000 nM [2].
| Evidence Dimension | COX-1 vs COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | COX-1: 3,050 nM; COX-2: 128 nM; COX-1 (purified): >100,000 nM |
| Comparator Or Baseline | Same compound tested against COX-1 and COX-2 under comparable assay conditions; phenylbutazone as class reference (non-selective COX inhibitor) |
| Quantified Difference | COX-2/COX-1 selectivity ratio = 23.8-fold in human cellular assays; >781-fold in purified enzyme assay |
| Conditions | COX-1: Human whole blood TXB2 production post A23187 stimulation (RIA); COX-2: IL-1β-induced HUVEC 6-keto-PGF1α production (EIA) |
Why This Matters
This differential COX-2 selectivity distinguishes 1-phenylpyrazolidine-3,5-dione from phenylbutazone (which is non-selective) and may inform selection for COX-2-focused mechanistic studies or for developing selective pyrazolidinedione derivatives.
- [1] BindingDB. BDBM50365166 (CHEMBL1950018). Affinity Data: COX-1 IC50 3.05E+3 nM (human whole blood TXB2 RIA); COX-2 IC50 128 nM (IL-1β-induced HUVEC 6-keto-PGF1α EIA). Pfizer curated by ChEMBL. View Source
- [2] BindingDB. BDBM50365166 (CHEMBL1950018). Affinity Data: COX-1 IC50 >1.00E+5 nM (human whole blood TXB2 RIA). View Source
